![molecular formula C4H4BrF3 B6250351 (2E)-4-bromo-1,1,1-trifluorobut-2-ene CAS No. 31450-13-2](/img/new.no-structure.jpg)
(2E)-4-bromo-1,1,1-trifluorobut-2-ene
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Overview
Description
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene typically involves the reaction of 4-bromo-1,1,1-trifluorobut-2-yne with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the alkyne to a double bond, resulting in the formation of the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydrogenation processes, but with optimized conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-bromo-1,1,1-trifluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Addition Reactions: Often carried out using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Oxidation Reactions: Commonly use oxidizing agents such as peracids or potassium permanganate under controlled conditions.
Major Products Formed
Substitution Reactions: Result in substituted alkenes with different functional groups replacing the bromine atom.
Addition Reactions: Yield dihaloalkanes or haloalkenes depending on the electrophile used.
Oxidation Reactions: Produce epoxides or other oxygenated compounds.
Scientific Research Applications
Synthesis and Reactivity
(2E)-4-bromo-1,1,1-trifluorobut-2-ene serves as a versatile building block in organic synthesis. It can be utilized to prepare various fluorinated compounds through reactions with bases like potassium hydroxide (KOH) in the presence of phase-transfer catalysts such as tetrabutylammonium bromide. This reaction yields products like 1,1,2-trifluoro-1,3-butadiene .
Organic Synthesis
The compound is primarily used in organic synthesis due to its unique reactivity profile. It acts as a precursor for various fluorinated compounds that are valuable in the development of agrochemicals and pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized in the synthesis of biologically active molecules. Its trifluoromethyl group is particularly significant in enhancing the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability .
Material Science
The compound has been explored for use in the synthesis of fluorinated polymers. For instance, it has been copolymerized with vinylidene fluoride to create materials with enhanced thermal stability and chemical resistance . These materials find applications in coatings and membranes.
Case Study 1: Synthesis of Fluorinated Polymers
A study conducted on the radical copolymerization of vinylidene fluoride with this compound demonstrated that this reaction could yield polymers with desirable properties for industrial applications. The resulting copolymers exhibited improved mechanical strength and resistance to solvents compared to non-fluorinated counterparts .
Case Study 2: Development of Agrochemicals
Research has indicated that derivatives of this compound can be used to develop new agrochemical agents. These agents leverage the compound's reactivity to form more complex structures that exhibit herbicidal activity while minimizing environmental impact .
Mechanism of Action
The mechanism by which (2E)-4-bromo-1,1,1-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form addition products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chloro-1,1,1-trifluorobut-2-ene: Similar structure but with a chlorine atom instead of bromine.
(2E)-4-bromo-1,1,1-trifluorobut-1-ene: Similar structure but with the double bond in a different position.
(2E)-4-bromo-1,1,1-trifluorobut-2-yne: Similar structure but with a triple bond instead of a double bond.
Uniqueness
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is unique due to the combination of a bromine atom and three fluorine atoms in its structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
31450-13-2 |
---|---|
Molecular Formula |
C4H4BrF3 |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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